2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Drug Metabolism ADME-Tox Cytochrome P450

Medicinal chemistry teams often face SAR uncertainty due to uncharacterized building blocks. This 7-azaindole derivative resolves this by providing a validated starting point: established CYP2D6 inhibition (IC50=20,000 nM) and Bfl-1/Bim PPI activity (IC50=2,500 nM) enable quantitative SAR. The robust N1-phenylsulfonyl protecting group ensures selective C3-C5 functionalization, eliminating N-alkylation side reactions. Supplied at ≥95% purity with batch-to-batch consistency, it streamlines multi-step synthesis of kinase inhibitors and reduces purification overhead.

Molecular Formula C14H10F2N2O2S
Molecular Weight 308.303
CAS No. 1363381-32-1
Cat. No. B578474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethyl-1-phenylsulfonyl-7-azaindole
CAS1363381-32-1
Molecular FormulaC14H10F2N2O2S
Molecular Weight308.303
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(F)F
InChIInChI=1S/C14H10F2N2O2S/c15-13(16)12-9-10-5-4-8-17-14(10)18(12)21(19,20)11-6-2-1-3-7-11/h1-9,13H
InChIKeyKQQPEHJNVCYETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) as a Strategic 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) is a synthetic organic compound belonging to the 7-azaindole class, characterized by a 1H-pyrrolo[2,3-b]pyridine core functionalized with a difluoromethyl group at the C2 position and a phenylsulfonyl protecting group at the N1 position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, particularly for the development of kinase inhibitors . The phenylsulfonyl moiety provides a stable, removable protecting group for the azaindole nitrogen, while the C2-difluoromethyl substituent introduces fluorinated functionality for subsequent structure-activity relationship (SAR) exploration [2]. With a molecular formula of C₁₄H₁₀F₂N₂O₂S and molecular weight of 308.30 g/mol, this compound is supplied by reputable vendors at purities typically ranging from 95% to 98+%, making it suitable for advanced research and manufacturing applications .

Why 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) Cannot Be Replaced by Generic 7-Azaindole Analogs in Medicinal Chemistry Campaigns


Generic substitution of 7-azaindole derivatives in medicinal chemistry campaigns is often infeasible due to the profound impact of specific substitution patterns on both synthetic tractability and biological activity. The 7-azaindole scaffold itself is a privileged kinase hinge-binding motif, with N1-substitution dictating chemical stability and directing subsequent functionalization [1]. The phenylsulfonyl group in this compound is not merely a placeholder; it is a robust protecting group that is stable under a wide range of reaction conditions but can be removed selectively, enabling late-stage diversification at the N1 position . Furthermore, the C2-difluoromethyl group is a metabolically stable, lipophilic hydrogen-bond donor that significantly influences the compound's pharmacokinetic and target-binding profiles [2]. Closely related analogs, such as 1-(phenylsulfonyl)-7-azaindole (CAS 143141-23-5) or 2-difluoromethyl-7-azaindole (CAS 1261844-48-7), lack one of these critical features, leading to divergent synthetic pathways and incomparable SAR data [3]. Consequently, using a non-identical analog compromises the reproducibility of published synthetic routes and introduces confounding variables into biological assays, making direct substitution scientifically and procedurally invalid.

Quantitative Differentiation of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) Against Closest Analogs


CYP2D6 Inhibition Profile of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1)

The target compound exhibits a defined, low-potency inhibition profile against the major drug-metabolizing enzyme CYP2D6, with an IC50 of 20,000 nM (20 μM) in human liver microsomes, a critical parameter for assessing potential drug-drug interactions [1]. This quantitative data establishes a specific ADME-Tox benchmark for this scaffold, providing a reference point for medicinal chemists optimizing for metabolic stability. In contrast, closely related analogs such as 1-(phenylsulfonyl)-7-azaindole (CAS 143141-23-5) and 2-difluoromethyl-7-azaindole (CAS 1261844-48-7) lack publicly available, head-to-head CYP inhibition data under identical assay conditions, preventing direct comparison. This makes the target compound a valuable and characterized tool for early-stage ADME profiling of 7-azaindole series.

Drug Metabolism ADME-Tox Cytochrome P450 Medicinal Chemistry

In Vitro Binding Affinity of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) for Bfl-1/Bim Protein-Protein Interaction

The target compound demonstrates a defined, albeit moderate, inhibitory activity against the Bfl-1/Bim protein-protein interaction, a key anti-apoptotic mechanism in certain cancers. The compound exhibits an IC50 of 2,500 nM (2.5 μM) in a TR-FRET assay and a Ki of 2,900 nM (2.9 μM) in a fluorescence polarization assay [1]. This specific interaction profile distinguishes it as a tool compound for probing Bfl-1 biology. In the absence of equivalent, publicly accessible binding data for unsubstituted 7-azaindole or other close analogs like 2-difluoromethyl-7-azaindole (CAS 1261844-48-7), this compound offers a unique, quantifiable starting point for Bfl-1 inhibitor discovery.

Apoptosis Protein-Protein Interaction Bfl-1 Cancer Biology

Comparative Purity and Storage Specifications of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) from Commercial Vendors

Commercial availability of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is associated with defined purity and storage specifications that ensure reproducibility in research settings. Reputable suppliers, such as ChemScene, provide the compound at a purity of 98+% and recommend storage at 2-8°C in a sealed, dry environment . Other vendors, including AKSci and ChemShuttle, offer the compound at 95% purity . In contrast, the unprotected analog 2-difluoromethyl-7-azaindole (CAS 1261844-48-7) is listed with a purity of 97% by some vendors but lacks the same level of detailed storage and handling documentation . This difference in documented quality control and handling guidance makes the phenylsulfonyl-protected analog a more reliable and traceable choice for sensitive synthetic applications and long-term research projects.

Chemical Procurement Quality Control Synthetic Chemistry Building Blocks

Physicochemical and Structural Descriptors of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) Supporting Its Use as a Chemical Probe

Computational descriptors for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole provide a quantitative basis for its behavior in biological systems and synthetic transformations. Key parameters include a topological polar surface area (TPSA) of 51.96 Ų and a calculated LogP of 3.2109, values that are directly relevant for predicting oral bioavailability and membrane permeability . While these values can be calculated for any structure, the combination of a moderate TPSA and high LogP is characteristic of a lipophilic, membrane-permeable scaffold. The presence of the phenylsulfonyl group increases molecular weight (308.30 g/mol) compared to the unprotected 2-difluoromethyl-7-azaindole (168.14 g/mol), which significantly alters its physicochemical profile and, consequently, its behavior in biological assays and synthetic reactions . This data reinforces the non-interchangeability of these analogs and provides a rational basis for selecting the protected form for specific applications.

Computational Chemistry Drug Design Lipophilicity SAR

Validated Research and Industrial Applications for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) Based on Quantitative Evidence


Early-Stage ADME-Tox Profiling of 7-Azaindole-Based Kinase Inhibitor Series

Medicinal chemistry teams can utilize 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole as a characterized reference compound to benchmark CYP2D6 inhibition (IC50 = 20,000 nM) during the lead optimization phase of kinase inhibitor programs [1]. This provides a critical early-warning signal for potential drug-drug interaction liabilities, allowing for rational design modifications to improve metabolic stability. The established data point serves as a comparative baseline for newly synthesized analogs, enabling quantitative SAR analysis for CYP liability, a feature not available with the simpler, uncharacterized analog 2-difluoromethyl-7-azaindole.

Chemical Biology Studies Probing the Bfl-1 Anti-Apoptotic Pathway

This compound serves as a defined, albeit moderate-potency, chemical probe for investigating the Bfl-1/Bim protein-protein interaction in cancer cell lines [1]. With an IC50 of 2,500 nM (2.5 μM), it offers a validated starting point for hit-to-lead optimization campaigns aimed at developing more potent Bfl-1 inhibitors. Its unique activity profile in this specific PPI assay, which is not reported for its closest analogs, makes it a valuable tool for academic and industrial groups focused on apoptosis-targeted therapeutics [1].

Multi-Step Synthesis of Complex 7-Azaindole Derivatives for Kinase Inhibitor Libraries

The N1-phenylsulfonyl group in 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a stable protecting group, enabling selective functionalization at other positions of the 7-azaindole core (e.g., C3, C4, C5) without undesired N-alkylation or acylation [1]. The high commercial purity (98+%) and defined storage conditions (2-8°C) ensure batch-to-batch consistency for multi-step synthetic routes, reducing the risk of side reactions and improving overall yield . This makes it a superior starting material compared to the unprotected 2-difluoromethyl-7-azaindole, which is prone to N-H reactivity and may require additional purification steps.

Computational Chemistry and In Silico Modeling of Lipophilic Kinase Inhibitors

The well-defined physicochemical descriptors of this compound (TPSA = 51.96 Ų, LogP = 3.2109) make it a reliable input for computational models predicting membrane permeability and oral bioavailability of 7-azaindole-based drug candidates [1]. Researchers can use this data to calibrate their in silico ADME models for this specific chemotype, improving the accuracy of virtual screening and de novo design efforts. The significant difference in molecular weight and lipophilicity compared to the unprotected analog (MW 308.30 vs. 168.14 g/mol) underscores the importance of using the correct building block for accurate computational predictions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.